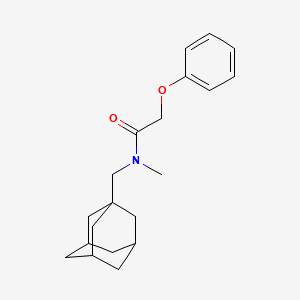
N-(1-adamantylmethyl)-N-methyl-2-phenoxyacetamide
Übersicht
Beschreibung
N-(1-adamantylmethyl)-N-methyl-2-phenoxyacetamide, commonly known as ACPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACPD belongs to the class of adamantane derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
ACPD acts as an agonist for metabotropic glutamate receptors (mGluRs) and has been found to modulate the activity of these receptors. ACPD has been shown to increase the release of neurotransmitters such as glutamate and GABA, and to enhance synaptic plasticity. ACPD has also been found to inhibit the uptake of GABA, leading to increased GABAergic transmission.
Biochemical and physiological effects:
ACPD has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of glutamate receptors and to increase the release of neurotransmitters such as glutamate and GABA. ACPD has also been found to have neuroprotective effects and to enhance synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
ACPD has several advantages for lab experiments. It is a potent and selective agonist for mGluRs and has been extensively studied for its potential applications in scientific research. However, ACPD has some limitations, including its short half-life and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on ACPD. One area of research is the development of more potent and selective agonists for mGluRs. Another area of research is the investigation of the potential use of ACPD in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate the potential toxicity of ACPD and its effects on other neurotransmitter systems.
Wissenschaftliche Forschungsanwendungen
ACPD has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, including the modulation of glutamate receptors, the inhibition of GABA uptake, and the activation of G protein-coupled receptors. ACPD has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1-adamantylmethyl)-N-methyl-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-21(19(22)13-23-18-5-3-2-4-6-18)14-20-10-15-7-16(11-20)9-17(8-15)12-20/h2-6,15-17H,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOWOYGTXWJRRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC12CC3CC(C1)CC(C3)C2)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(((3r,5r,7r)-adamantan-1-yl)methyl)-N-methyl-2-phenoxyacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![12-(4-methylphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4174655.png)
![N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B4174666.png)
![1-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4174669.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B4174671.png)

![N-2,1,3-benzothiadiazol-4-yl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4174684.png)
![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4174692.png)
![4-{2-nitro-5-[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]phenyl}morpholine](/img/structure/B4174699.png)
![3,4,5-trimethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4174712.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4174718.png)

![ethyl 1-{N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4174733.png)
![2-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-N-butylbenzamide](/img/structure/B4174740.png)
![4-chloro-N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4174746.png)